molecular formula C11H18O3 B8126937 (3aS,4S,6R,6aR)-6-ethenyl-2,2,6-trimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol CAS No. 898817-61-3

(3aS,4S,6R,6aR)-6-ethenyl-2,2,6-trimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol

Cat. No.: B8126937
CAS No.: 898817-61-3
M. Wt: 198.26 g/mol
InChI Key: WRDMUYHMGXMDDA-KBIXCLLPSA-N
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Description

(3aS,4S,6R,6aR)-6-ethenyl-2,2,6-trimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol is a complex organic compound characterized by its unique hexahydrocyclopenta[d][1,3]dioxol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4S,6R,6aR)-6-ethenyl-2,2,6-trimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the cyclopenta[d][1,3]dioxol ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethenyl group: This can be achieved through various methods such as Wittig reaction or Heck coupling.

    Addition of trimethyl groups: This step may involve alkylation reactions using reagents like methyl iodide in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(3aS,4S,6R,6aR)-6-ethenyl-2,2,6-trimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the ethenyl group to an ethyl group.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Conversion to ethyl derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(3aS,4S,6R,6aR)-6-ethenyl-2,2,6-trimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3aS,4S,6R,6aR)-6-ethenyl-2,2,6-trimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aS,4S,6R,6aR)-6-ethenyl-2,2,6-trimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(3aR,4R,6S,6aS)-4-ethenyl-2,2,4-trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-5-11(4)6-7(12)8-9(11)14-10(2,3)13-8/h5,7-9,12H,1,6H2,2-4H3/t7-,8-,9-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDMUYHMGXMDDA-KBIXCLLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(CC(C2O1)(C)C=C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@@H]([C@H]2[C@@H]1OC(O2)(C)C)O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701132699
Record name (3aS,4S,6R,6aR)-6-Ethenyltetrahydro-2,2,6-trimethyl-4H-cyclopenta-1,3-dioxol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898817-61-3
Record name (3aS,4S,6R,6aR)-6-Ethenyltetrahydro-2,2,6-trimethyl-4H-cyclopenta-1,3-dioxol-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898817-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3aS,4S,6R,6aR)-6-Ethenyltetrahydro-2,2,6-trimethyl-4H-cyclopenta-1,3-dioxol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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